molecular formula C8H10Cl2FN B11722245 2-(3-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride

2-(3-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride

Cat. No.: B11722245
M. Wt: 210.07 g/mol
InChI Key: CTLLMPSXWQWBSX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with a fluorinating agent to introduce the fluorine atom. This is followed by reductive amination to form the amine group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-chlorobenzaldehyde or 3-chlorobenzoic acid.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with similar structural features.

    Trazodone: An antidepressant with a related chemical structure.

Uniqueness

2-(3-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride is unique due to the presence of both a chlorine and a fluorine atom, which can impart distinct chemical and biological properties. This dual substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H10Cl2FN

Molecular Weight

210.07 g/mol

IUPAC Name

2-(3-chlorophenyl)-2-fluoroethanamine;hydrochloride

InChI

InChI=1S/C8H9ClFN.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8H,5,11H2;1H

InChI Key

CTLLMPSXWQWBSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CN)F.Cl

Origin of Product

United States

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